1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine
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Overview
Description
1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a methoxybenzenesulfonyl group and a thiadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Substitution on the Piperidine Ring: The piperidine ring is then functionalized with the thiadiazolyl group through nucleophilic substitution reactions.
Introduction of the Methoxybenzenesulfonyl Group: Finally, the methoxybenzenesulfonyl group is introduced via sulfonylation reactions using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole and piperidine rings.
Reduction: Reduced forms of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress pathways or inflammation.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzenesulfonyl)piperidine: Lacks the thiadiazolyl group, making it less complex.
3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine: Lacks the methoxybenzenesulfonyl group, affecting its chemical properties.
Uniqueness
1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is unique due to the presence of both the methoxybenzenesulfonyl and thiadiazolyl groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-27-17-7-5-15(6-8-17)20-22-23-21(29-20)16-4-3-13-24(14-16)30(25,26)19-11-9-18(28-2)10-12-19/h5-12,16H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRLHGKHQCFUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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